Phenazepam-d4

Description

Significance of Isotopic Labeling in Advanced Research Methodologies

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with one of its isotopes. Isotopes are variants of a particular chemical element that possess the same number of protons but a different number of neutrons. studysmarter.co.uk This seemingly subtle change allows researchers to "tag" and trace molecules through complex biological and chemical processes. studysmarter.co.ukcreative-proteomics.com The ability to distinguish labeled molecules from their non-labeled counterparts is fundamental to this technique and is achieved using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.com

Role of Deuterium (B1214612) Substitution in Pharmacological and Analytical Investigations

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, has garnered significant attention in both pharmacological and analytical research. cymitquimica.comwikipedia.org The substitution of hydrogen with deuterium, a process known as deuteration, can lead to significant changes in a molecule's properties due to the "kinetic isotope effect" (KIE). informaticsjournals.co.inwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. informaticsjournals.co.ininformaticsjournals.co.in

From a pharmacological perspective, this can be highly advantageous. By strategically replacing hydrogen atoms at sites of metabolic vulnerability, researchers can enhance a drug's metabolic stability, leading to a longer biological half-life and potentially reducing the required dosage frequency. informaticsjournals.co.innih.gov This approach, sometimes referred to as a "deuterium switch," has led to the development of FDA-approved deuterated drugs. nih.govresearchgate.net

In analytical chemistry, deuterated compounds serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscioninstruments.com Because deuterated standards are chemically almost identical to the analyte of interest, they exhibit similar behavior during sample preparation and analysis. scioninstruments.comresearchgate.net This allows for the correction of variations and matrix effects, leading to more accurate and precise measurements. clearsynth.compubcompare.ai

Overview of Benzodiazepine (B76468) Analogs in Contemporary Research Contexts

Benzodiazepines are a class of heterocyclic compounds widely recognized for their therapeutic applications. tandfonline.com They act on the central nervous system, primarily by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. virginia.edu This results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. nih.gov

In addition to their clinical use, benzodiazepine analogs are subjects of extensive research. tandfonline.com Scientists synthesize and study these analogs to explore structure-activity relationships, aiming to develop compounds with improved therapeutic profiles or to better understand the function of GABA receptors. researchgate.netacs.org The study of "designer benzodiazepines," which are analogs often created to circumvent drug laws, is also a significant area of forensic and toxicological research. virginia.edunih.gov

Rationale for the Academic Study of Phenazepam-d4

Phenazepam is a benzodiazepine that possesses sedative and hypnotic properties. caymanchem.com this compound is its deuterated analog, where four hydrogen atoms have been replaced with deuterium. caymanchem.commusechem.com The primary and most crucial application of this compound in a research context is as an internal standard for the quantification of Phenazepam in biological and forensic samples. caymanchem.comcaymanchem.comlabscoop.com

When analyzing samples for the presence and concentration of Phenazepam using techniques like GC-MS or LC-MS, adding a known amount of this compound allows for highly accurate quantification. caymanchem.comlabscoop.com The mass spectrometer can easily distinguish between the non-deuterated Phenazepam and the heavier, deuterated internal standard. By comparing the signal of the analyte to the signal of the internal standard, researchers can correct for any loss of sample during preparation or fluctuations in the instrument's response, thereby ensuring the reliability of the results. clearsynth.com This is particularly vital in forensic toxicology, where precise measurement is paramount. The use of this compound is strictly for research and forensic applications. caymanchem.comlabscoop.com

Compound Information

Below is a table of the compounds mentioned in this article.

| Compound Name | Chemical Class |

| Phenazepam | Benzodiazepine |

| This compound | Deuterated Benzodiazepine |

| Deutetrabenazine | Deuterated Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor |

| Gidazepam | Benzodiazepine |

| Etizolam | Thienodiazepine (Benzodiazepine analog) |

| Flualprazolam | Designer Benzodiazepine |

| Bromazolam | Designer Benzodiazepine |

| Flubromazolam | Designer Benzodiazepine |

| Clonazolam | Designer Benzodiazepine |

| Deschloroetizolam | Designer Benzodiazepine |

| Meclonazepam | Designer Benzodiazepine |

| GYKI 52466 | 2,3-Benzodiazepine |

| Diazepam | Benzodiazepine |

| Clonazepam | Benzodiazepine |

| Chlordiazepoxide | Benzodiazepine |

| Flumazenil | Benzodiazepine antagonist |

| Alprazolam | Benzodiazepine |

| Lorazepam | Benzodiazepine |

| Temazepam | Benzodiazepine |

| Quazepam | Benzodiazepine |

| Flurazepam | Benzodiazepine |

| Estazolam | Benzodiazepine |

Below is a table detailing the chemical properties of this compound.

| Property | Value |

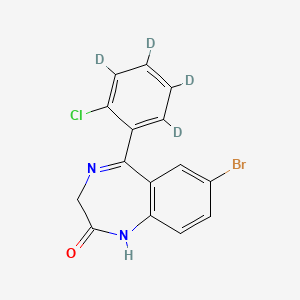

| Formal Name | 7-bromo-5-(6-chlorophenyl-2,3,4,5-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| CAS Number | 1184980-42-4 |

| Molecular Formula | C15H6BrClD4N2O |

| Formula Weight | 353.6 |

| Purity | ≥98% |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMJQQJSWIRRRL-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Deuterated Phenazepam Analogs

Methodologies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into organic molecules is a cornerstone of medicinal chemistry and analytical science, often used to improve pharmacokinetic profiles or create standards for mass spectrometry. nih.gov The increased stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter metabolic pathways, a phenomenon known as the kinetic isotope effect. nih.govnih.gov General approaches for deuteration often involve hydrogen isotope exchange (HIE), where hydrogen atoms are swapped for deuterium atoms from a donor source like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netnih.gov

The benzodiazepine (B76468) structure presents a complex scaffold for selective deuteration. Various techniques can be adapted for this purpose.

Metal-Catalyzed Hydrogen Isotope Exchange: Transition metals, particularly palladium and ruthenium, are effective catalysts for HIE reactions. researchgate.netnih.gov For instance, a system using palladium on carbon (Pd/C) with aluminum and D₂O can generate D₂ gas in situ, providing a safe and practical method for deuteration on both laboratory and industrial scales. nih.gov Ruthenium nanoparticles have also been shown to catalyze HIE on nucleobase derivatives under mild conditions, a technique potentially adaptable to the heterocyclic benzodiazepine core. researchgate.net

Metal-Free Deuteration: Recent advancements have led to metal-free deuteration methods. One novel approach utilizes photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1). nih.gov This method leverages the enhanced basicity of aromatic compounds in their excited state to achieve selective HIE at positions that are often inaccessible through traditional catalytic methods. nih.gov

For Phenazepam-d4, the precise location of the deuterium atoms is critical for its function as an analytical standard. The formal chemical name, 7-bromo-5-(phenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, indicates that the four deuterium atoms are located on the 5-phenyl ring. caymanchem.com Specifically, the deuteration occurs on the 2-chlorophenyl group attached to the diazepine ring. caymanchem.com

Achieving this regioselectivity is the primary challenge. The synthesis strategy must be designed to exclusively target this ring. This can be accomplished in two main ways:

Synthesis with a Deuterated Precursor: The most straightforward approach involves using a starting material that is already deuterated in the correct position. For this compound, this would likely involve synthesizing or procuring deuterated 2-chlorobenzaldehyde or a related deuterated phenyl precursor. This precursor would then be carried through the subsequent condensation and cyclization steps to build the final benzodiazepine structure. nih.gov

Directed Hydrogen Isotope Exchange: If deuteration is performed on the final phenazepam molecule, the reaction conditions must favor the 2-chlorophenyl ring over the bromo-substituted benzene ring. The electronic properties and steric hindrance imparted by the chlorine atom and the linkage to the diazepine ring would influence the site-selectivity of HIE reactions.

Advanced Synthetic Routes for this compound

The synthesis of 1,4-benzodiazepines like phenazepam is well-established, typically involving the condensation of an o-phenylenediamine derivative with a carbonyl compound. nih.govresearchgate.net The synthesis of the deuterated analog follows these principles but incorporates the isotopic label at a key stage.

A common pathway for synthesizing the benzodiazepine core involves the reaction of a 2-aminobenzophenone with an amino acid derivative. For this compound, a plausible synthetic route would begin with a deuterated precursor.

A potential pathway can be outlined as follows:

Formation of a Deuterated Benzophenone: A deuterated and chlorinated phenyl precursor, such as 2-chloro-benzoyl-d4 chloride, is reacted with 4-bromoaniline under Friedel-Crafts acylation conditions. This forms the key intermediate, 2-amino-5-bromo-2'-chloro-benzophenone-d4.

Cyclization: The resulting deuterated aminobenzophenone is then cyclized. This is often achieved by reaction with an amino acid like glycine or its ethyl ester, followed by heating to induce intramolecular condensation and form the seven-membered diazepine ring. This yields the final this compound molecule. nih.gov

The general synthesis of 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds, a strategy that highlights the modular nature of benzodiazepine synthesis. nih.govnih.gov

Maximizing the efficiency of the deuteration process is essential for producing a high-purity standard. Optimization involves adjusting several reaction parameters to achieve high isotopic incorporation while minimizing unwanted side products.

Key parameters for optimization include:

Solvent Choice: The solvent can significantly impact the reaction. For example, in some palladium-mediated reductions, the use of non-deuterated protic solvents like ethanol can lead to low deuterium incorporation due to competing reactions. researchgate.net

Temperature: The reaction temperature must be carefully controlled. In a Pd/C-Al-D₂O system, the optimal temperature may need to be adjusted for each specific substrate to achieve high deuterium enrichment. nih.gov

Catalyst and Reagent Loading: The amount of catalyst (e.g., palladium) and deuterating agent affects the reaction rate and efficiency. Studies on D₂ gas generation show that increasing the amount of aluminum in an Al-D₂O system increases the rate and volume of D₂ produced. nih.gov

Reaction Time: The duration of the reaction is monitored to ensure the exchange process goes to completion without causing degradation of the product. mdpi.com

Spectroscopic and Chromatographic Approaches for Confirmation of Deuterium Labeling

After synthesis, it is imperative to confirm the successful incorporation of deuterium atoms and verify the purity of the final product. A combination of chromatographic and spectroscopic techniques is employed for this characterization. jopcr.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the deuterated compound from any non-deuterated starting material or impurities. jopcr.comnih.gov this compound is expected to have a retention time that is nearly identical to that of unlabeled phenazepam, a phenomenon known as co-elution. mdpi.com

Mass Spectrometry (MS): This is the most definitive method for confirming deuteration. The molecular weight of this compound is 353.63 g/mol , which is four mass units higher than that of its non-deuterated counterpart due to the replacement of four ¹H atoms with ²H atoms. sigmaaldrich.com In mass spectrometry, the molecular ion peak ([M]+) for this compound will appear at an m/z value that is 4 units higher than that of phenazepam. caymanchem.comsigmaaldrich.com Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium labels by analyzing the fragmentation pattern of the molecule. chromatographyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

¹H NMR (Proton NMR): The spectrum of this compound will show a significant reduction or complete absence of signals in the aromatic region corresponding to the protons on the deuterated phenyl ring.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and the presence of signals in the spectrum confirms the successful incorporation of deuterium into the molecule. The chemical shifts in the ²H NMR spectrum can help verify the location of the deuterium atoms.

Mass Spectrometry-Based Verification of Isotopic Enrichment

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the successful synthesis of this compound and to determine its isotopic enrichment. The incorporation of four deuterium atoms in place of four hydrogen atoms results in a predictable increase in the molecular mass of the compound. caymanchem.com The nominal mass of phenazepam (C₁₅H₁₀BrClN₂O) is approximately 349.6 g/mol , while the mass of this compound (C₁₅H₆BrClD₄N₂O) is approximately 353.6 g/mol . caymanchem.comcaymanchem.com This mass shift of 4 Daltons is the primary evidence of successful deuteration.

Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for this verification. nih.gov In mass spectrometric analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺) is measured. A comparison of the mass spectra of a phenazepam standard and the synthesized this compound will show a clear shift in the molecular ion peak.

Isotopic enrichment, which quantifies the percentage of the deuterated compound relative to any unlabeled or partially labeled species, is also assessed using MS. This is achieved by comparing the relative intensities of the ion signals corresponding to the fully deuterated, partially deuterated, and non-deuterated molecules. In addition to the parent molecular ion, the fragmentation pattern is also analyzed. Fragments that retain the deuterated chlorophenyl ring will exhibit a corresponding mass shift, further confirming the location of the isotopic label. Deuterated analogs are frequently used as internal standards in quantitative analyses to ensure accuracy and precision. waters.comresearchgate.netnih.gov

Table 1: Comparison of Theoretical Mass-to-Charge Ratios (m/z) for Phenazepam and this compound Molecular Ions

| Compound | Molecular Formula | Ion Type | Theoretical m/z |

| Phenazepam | C₁₅H₁₀BrClN₂O | [M+H]⁺ | 350.98 |

| This compound | C₁₅H₆D₄BrClN₂O | [M+H]⁺ | 355.01 |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination

While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise position of the deuterium atoms within the molecular structure. The formal name of this compound, 7-bromo-5-(6-chlorophenyl-2,3,4,5-d₄)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, indicates that the four deuterium atoms are located on the chlorophenyl ring. caymanchem.com NMR spectroscopy can verify this specific arrangement.

In ¹H NMR (Proton NMR) spectroscopy, signals are generated by hydrogen nuclei (protons). Since deuterium (²H) nuclei resonate at a different frequency, they are effectively "silent" in a standard ¹H NMR spectrum. libretexts.org Therefore, when comparing the ¹H NMR spectrum of phenazepam with that of this compound, the signals corresponding to the protons on the chlorophenyl ring will be absent or significantly diminished in the spectrum of the deuterated compound. The remaining signals, corresponding to the protons on the fused benzene and diazepine rings, should remain, confirming that the rest of the molecular structure is intact.

Conversely, ²H NMR (Deuterium NMR) spectroscopy can be used to directly observe the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the chlorophenyl ring, providing direct evidence of their location. This combination of MS and NMR techniques ensures the structural integrity and isotopic purity of the synthesized this compound for its use as a reliable internal standard in quantitative analysis. nih.gov

Table 2: Conceptual ¹H NMR Chemical Shift Comparison for Phenazepam and this compound

| Proton Environment | Expected Chemical Shift (δ) for Phenazepam | Expected Observation for this compound |

| Benzodiazepine Ring Protons | Present | Present |

| Fused Benzene Ring Protons | Present | Present |

| Chlorophenyl Ring Protons | Present | Absent or significantly reduced |

Analytical Methodologies Utilizing Phenazepam D4 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. researchgate.net This "isotope-labeled internal standard" acts as a reference to correct for variations during sample preparation and analysis. researchgate.netnih.gov

Theoretical Foundations of Internal Standard Application

The core principle of using an internal standard is to add a compound to the sample that behaves similarly to the analyte of interest throughout the entire analytical process, from extraction to detection. researchgate.net By adding a known quantity of the internal standard, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. nih.gov This ratio remains constant even if there are losses of the analyte during sample preparation or fluctuations in the instrument's response. nih.gov The use of stable isotope-labeled compounds, such as Phenazepam-d4, is considered the gold standard for internal standards in mass spectrometry-based methods. researchgate.netnih.gov

Advantages of Deuterated Analogs in Mitigating Matrix Effects

Biological samples like blood and urine are complex mixtures containing numerous endogenous and exogenous compounds. clearsynth.com These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." chromforum.orgfoodriskmanagement.com This can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification. nih.gov

Deuterated internal standards, such as this compound, are chemically almost identical to their non-deuterated counterparts. chromforum.org This chemical similarity ensures that they co-elute during chromatographic separation and experience the same matrix effects as the analyte. researchgate.netchromforum.org Consequently, any signal suppression or enhancement will affect both the analyte and the internal standard proportionally, allowing the ratio of their signals to remain a reliable measure for quantification. researchgate.netfoodriskmanagement.com This ability to compensate for matrix effects is a significant advantage of using deuterated analogs, leading to more accurate and precise analytical results. clearsynth.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for the quantification of drugs and their metabolites in biological fluids. nih.govrsc.org The use of this compound as an internal standard is integral to the development and validation of these methods for phenazepam analysis. caymanchem.comcaymanchem.comcerilliant.comscientificlabs.co.uksigmaaldrich.com

Chromatographic Separation Parameters for Phenazepam and Metabolites

Effective chromatographic separation is crucial for distinguishing phenazepam and its metabolites from other compounds in the sample. researchgate.net Various studies have developed LC methods for the analysis of phenazepam and other benzodiazepines.

A common approach involves using a C18 column for separation with a gradient elution profile. researchgate.netdntb.gov.uanih.gov For instance, one method utilized a Hypersil GOLD® C18 column (50 × 2.1 mm, 3.5 μm) with a mobile phase consisting of 0.2% aqueous formic acid (A) and 100% acetonitrile (B52724) (B). dntb.gov.ua Another study employed a Kinetex™ Biphenyl LC column (50 x 3.0 mm, 2.6 µm) to achieve baseline separation of 14 benzodiazepines, including phenazepam, within a 4-minute run time. windows.net The use of a C18 column and a mobile phase of acetonitrile and 0.1% aqueous formic acid in a gradient mode has also been reported, with a total analysis time of 5 minutes. chromatographyonline.com These parameters are optimized to ensure that phenazepam and its metabolites, such as 3-hydroxyphenazepam (B147079), are well-resolved from potential interferences. researchgate.netdntb.gov.uanih.gov

Table 1: Example Chromatographic Parameters

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Column | Hypersil GOLD® C18, 50 × 2.1 mm, 3.5 μm dntb.gov.ua | Kinetex Biphenyl, 50 x 3.0 mm, 2.6 µm windows.net | C18 column chromatographyonline.com |

| Mobile Phase A | 0.2% aqueous formic acid dntb.gov.ua | 2mM ammonium (B1175870) formate (B1220265) with 0.002% formic acid in water esmed.org | 0.1% aqueous formic acid chromatographyonline.com |

| Mobile Phase B | 100% acetonitrile dntb.gov.ua | 2mM ammonium formate with 0.002% formic acid in methanol (B129727) esmed.org | Acetonitrile chromatographyonline.com |

| Elution | Gradient dntb.gov.ua | Gradient esmed.org | Gradient chromatographyonline.com |

| Run Time | Not specified | 4 minutes windows.net | 5 minutes chromatographyonline.com |

Mass Spectrometric Detection Parameters for Deuterated and Non-Deuterated Species

Tandem mass spectrometry (MS/MS) provides high specificity by monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. nih.gov For phenazepam, a common precursor ion is m/z 351.0, which fragments into product ions such as m/z 185.8. windows.net For this compound, the precursor ion is m/z 355.0, fragmenting to a product ion like m/z 183.0. windows.net The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.gov The selection of these specific ion transitions in multiple reaction monitoring (MRM) mode significantly enhances the selectivity and sensitivity of the analysis. researchgate.net

Table 2: Example MRM Transitions for Phenazepam and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Phenazepam | 351.0 | 185.8 | windows.net |

| This compound | 355.0 | 183.0 | windows.net |

| Phenazepam | 349 | 206 | uakron.edu |

| This compound | 353 | 210 | uakron.edu |

Evaluation of Linearity, Precision, and Accuracy in Analytical Quantification

Method validation is a critical step to ensure the reliability of analytical results. This involves assessing several key parameters, including linearity, precision, and accuracy.

Linearity: The linearity of a method is its ability to produce test results that are directly proportional to the concentration of the analyte in the sample. For phenazepam quantification, methods have demonstrated linearity over a wide dynamic range. For example, one study reported a linear range of 1.0 ng/mL to 100 ng/mL with a correlation coefficient (r²) greater than 0.995. chromatographyonline.com Another method showed a linear range of 1-200 ng/mL for phenazepam. nih.gov A separate study achieved linearity from 20 to 240 ng/mL. wiley.com

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the mean of a set of results to the actual value. In a study validating a method for 13 designer benzodiazepines, the intra-day and inter-day imprecision (expressed as relative standard deviation, RSD) were 3-20% and 4-21%, respectively, with a bias (a measure of accuracy) of ±12%. nih.gov Another study reported accuracy and precision for quality control samples ranging from 96-114% and less than 10% CV, respectively. windows.net A DLLME-GC-QQQ-MS method for four benzodiazepines including phenazepam showed a precision (%RSD) of less than 5.9%. mdpi.com

Table 3: Summary of Validation Parameters from a Representative Study

| Validation Parameter | Result | Reference |

|---|---|---|

| Linear Range | 1-200 ng/mL | nih.gov |

| Limit of Detection (LOD) | 0.5 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) | 1 ng/mL | nih.gov |

| Intra-day Imprecision (RSD) | 3-20% | nih.gov |

| Inter-day Imprecision (RSD) | 4-21% | nih.gov |

| Bias (Accuracy) | ±12% | nih.gov |

| Recovery | 35-90% | nih.gov |

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methods

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the detection and quantification of benzodiazepines. The use of this compound as an internal standard is critical for achieving the accuracy and precision required in forensic toxicology and clinical testing. sigmaaldrich.comuaeu.ac.ae

Many benzodiazepines, including phenazepam, exhibit poor thermal stability and chromatographic performance in their native forms. To overcome these limitations, derivatization is a common and often necessary step prior to GC-MS analysis. This chemical modification process converts the analytes into more volatile and thermally stable forms, resulting in improved peak shape and sensitivity.

While specific derivatization agents for phenazepam are not detailed in the provided research, a common strategy for benzodiazepines involves silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity of the molecules, enhancing their volatility for gas-phase analysis. In some methodologies, analytes are treated with a derivative following sample extraction and before injection into the GC-MS system. mdpi.com

The separation of derivatized benzodiazepines is typically achieved on a capillary column with a non-polar or mid-polar stationary phase. The specific conditions are optimized to ensure baseline separation from other analytes and matrix components.

A representative set of GC conditions for benzodiazepine (B76468) analysis would include:

Column: A fused silica (B1680970) capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

Carrier Gas: Helium or hydrogen at a constant flow rate.

Injection Mode: Splitless injection is typically used to maximize the transfer of analyte onto the column, enhancing sensitivity.

Temperature Program: A temperature gradient is employed to effectively separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 150°C), hold for a short period, and then ramp up at a controlled rate (e.g., 10-20°C per minute) to a final temperature (e.g., 300°C), where it is held to ensure all compounds have eluted.

Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QqQ) instrument, provides exceptional selectivity and sensitivity for quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. mdpi.com This process minimizes background noise and matrix interference.

For this compound, specific precursor-to-product ion transitions are monitored. The quantification of the target analyte, phenazepam, is based on the ratio of its response to the response of the known concentration of this compound. sigmaaldrich.com

Table 1: Example GC-MS/MS MRM Transitions for this compound This table presents examples of ion transitions that may be used for the detection of this compound. The exact m/z values can vary slightly based on the instrument and derivatization method used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| This compound | 355.0 | 183.0 |

| This compound | 354.9 | 209.95 |

Sample Preparation Techniques for Complex Biological Matrices in Research Settings

The analysis of phenazepam in biological matrices such as blood, urine, or hair requires extensive sample preparation to remove proteins, lipids, and other interfering substances. uaeu.ac.aemdpi.com this compound is added at the beginning of this process to account for any analyte loss during these cleanup steps. uakron.edu

Solid-phase extraction is a widely used technique that provides clean extracts and high analyte recovery. mdpi.com The choice of sorbent is crucial for effective isolation of benzodiazepines.

One effective approach involves the use of cation-exchange polymeric sorbents. mdpi.com In other detailed protocols, a protein precipitation step precedes the SPE cleanup. For instance, cold methanol and acetonitrile can be used to precipitate proteins from a blood sample. uakron.edu The resulting supernatant is then subjected to SPE. uakron.edu

Table 2: Representative SPE Protocol for Benzodiazepines in Blood Based on a method combining protein precipitation and solid-phase extraction. uakron.edu

| Step | Procedure | Details |

|---|---|---|

| 1. Sample Preparation | Protein Precipitation | To a 0.5 mL blood sample, add internal standards (including this compound) and precipitate proteins with a cold solution of methanol:acetonitrile (10:90). |

| 2. Centrifugation | Separate Supernatant | Centrifuge the sample to pellet the precipitated proteins. Transfer the clear supernatant for extraction. |

| 3. SPE Loading | Load Sample | Load the supernatant onto a conditioned and equilibrated SPE cartridge (e.g., a mixed-mode polymeric sorbent). |

| 4. Washing | Remove Interferences | Wash the cartridge with a series of solvents (e.g., deionized water followed by an acidic buffer) to remove polar interferences. |

| 5. Elution | Elute Analytes | Elute the analytes and internal standard using a basic organic solvent. A common elution solvent is 2% ammonium hydroxide (B78521) in ethyl acetate (B1210297). uakron.edu |

| 6. Evaporation & Reconstitution | Concentrate Sample | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC-MS/MS analysis. |

Some modern SPE formats, such as the Strata-X-Drug B Plus plate, streamline this workflow by combining in-well enzymatic hydrolysis (for urine samples) with the extraction, eliminating the need for separate conditioning and equilibration steps. memberclicks.netwindows.net

Liquid-liquid extraction is a classic technique based on the differential solubility of an analyte between two immiscible liquid phases. mdpi.com For benzodiazepines, this typically involves extraction from an aqueous sample (like urine or blood plasma) into an organic solvent under basic pH conditions. soft-tox.org

A common LLE protocol involves adjusting the sample pH to 9-10 with a buffer (e.g., borate (B1201080) or carbonate buffer) and extracting with a water-immiscible organic solvent like ethyl acetate. mdpi.comidaho.gov The organic layer containing the analyte and internal standard is then separated, evaporated, and the residue is reconstituted for analysis. idaho.gov

More advanced LLE-based techniques have also been developed. Dispersive liquid-liquid microextraction (DLLME) uses a small amount of extraction solvent dispersed into the aqueous sample, providing a large surface area for rapid extraction. One study optimized DLLME conditions for phenazepam analysis by GC-MS/MS to a sample pH of 11.3, using 165 µL of ethyl acetate as the extraction solvent with a mixing time of 5.5 minutes. mdpi.com Another novel approach utilizes a supramolecular solvent, such as a mixture of tetrahydrofuran (B95107) and 1-hexanol, for the LLE of benzodiazepines from biological samples. mdpi.com

Table 3: Example of a Supported Liquid Extraction (SLE) Protocol for Blood SLE is a modern variation of LLE where the aqueous sample is adsorbed onto a diatomaceous earth support.

| Step | Procedure | Details |

|---|---|---|

| 1. Sample Preparation | Alkalinization | A 300 µL mixture of blood (containing this compound) and 0.5M ammonium hydroxide is prepared. idaho.govidaho.gov |

| 2. Loading | Adsorption | The mixture is loaded onto an SLE+ plate or cartridge and allowed to adsorb for approximately 5 minutes. idaho.govidaho.gov |

| 3. Elution | Analyte Extraction | The analytes are eluted by passing a water-immiscible organic solvent, typically ethyl acetate, through the support material. This is often done in two aliquots (e.g., 900 µL each). idaho.gov |

| 4. Evaporation & Reconstitution | Sample Concentration | The collected eluate is evaporated to dryness at approximately 35°C and reconstituted in a mobile-phase-compatible solvent for analysis. idaho.govidaho.gov |

Microextraction Techniques and Innovations

The evolution of analytical chemistry has seen a significant shift towards miniaturization and automation, particularly in sample preparation. chromatographyonline.com Microextraction techniques represent a paradigm shift from traditional, solvent-intensive methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). chromatographyonline.commdpi.com These innovative methods are characterized by their minimal consumption of organic solvents and sample volumes, leading to reduced costs, faster analysis times, and a smaller environmental footprint. chromatographyonline.commdpi.commdpi.com Common microextraction techniques include solid-phase microextraction (SPME), liquid-phase microextraction (LPME), and dispersive liquid-liquid microextraction (DLLME). mdpi.commdpi.com In these sensitive procedures, the use of a stable, reliable internal standard is paramount for achieving accurate and precise quantification, especially in complex biological matrices. uc.eduoup.com

This compound, as a deuterated analog of phenazepam, serves as an ideal internal standard for these applications. cerilliant.comcaymanchem.comcaymanchem.com Its chemical and physical properties closely mimic those of the target analyte, phenazepam, ensuring that it behaves similarly during the extraction and analysis process, thus compensating for any analyte loss or matrix effects. uc.edu The use of deuterated standards avoids potential interference from endogenous substances that might be present in biological samples. uc.edu

One notable innovation is the development of ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME). nih.gov This technique has been successfully applied to the determination of designer benzodiazepines, including phenazepam, in urine samples. nih.gov The method involves the rapid injection of a mixture of an extraction solvent (immiscible with water) and a disperser solvent into the aqueous sample, aided by ultrasonication to form a cloudy suspension. mdpi.comnih.gov This process increases the surface area between the sample and the extraction solvent, facilitating rapid and efficient extraction of the target analytes. mdpi.com

In a study determining phenazepam, diclazepam, flubromazepam, and etizolam in urine, researchers optimized the UA-LDS-DLLME procedure coupled with gas chromatography-triple quadrupole mass spectrometry (GC-QQQ-MS). nih.gov The key parameters affecting the extraction efficiency were meticulously investigated to achieve optimal results. nih.gov While a specific internal standard was not named in the final publication abstract, this compound is the suitable certified reference material for such an analysis involving phenazepam. cerilliant.comcaymanchem.comcaymanchem.com

The optimized conditions for the UA-LDS-DLLME method for designer benzodiazepines are detailed below.

| Parameter | Optimal Condition |

|---|---|

| Extraction Solvent | Ethyl acetate |

| Extraction Solvent Volume | 168 µL |

| Sample pH | 11.3 |

| Ultrasonication Time | 5.5 minutes |

This table summarizes the optimized parameters for the ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME) of four designer benzodiazepines from urine samples, as reported in a 2017 study. nih.gov

Under these optimized conditions, the method demonstrated excellent analytical performance. nih.gov The combination of an innovative microextraction technique with a highly sensitive detection method like GC-QQQ-MS allows for the reliable quantification of phenazepam at trace levels. nih.gov The research findings highlight the method's high recovery, good linearity, and low detection limits. nih.gov

| Analyte | Recovery (%) | Linear Range (µg/mL) | Limit of Detection (LOD) (ng/mL) | Precision (RSD %) |

|---|---|---|---|---|

| Phenazepam | 73.8 - 85.5 | 0.003 - 10 | 1 - 3 | < 5.9 |

| Diclazepam | 73.8 - 85.5 | 0.003 - 10 | 1 - 3 | < 5.9 |

| Flubromazepam | 73.8 - 85.5 | 0.003 - 10 | 1 - 3 | < 5.9 |

| Etizolam | 73.8 - 85.5 | 0.003 - 10 | 1 - 3 | < 5.9 |

This table presents the validation data for the UA-LDS-DLLME GC-QQQ-MS method for the analysis of designer benzodiazepines in urine. The data for all analytes were reported collectively in the study. nih.gov

The successful application of techniques like UA-LDS-DLLME showcases the advancements in sample preparation, offering a sensitive, rapid, and efficient alternative for the analysis of benzodiazepines in complex matrices. nih.gov The use of this compound as an internal standard in such methodologies is critical for ensuring the accuracy and reliability of the results, which is essential for clinical and forensic purposes. caymanchem.comnih.gov

Applications of Phenazepam D4 in Pharmacokinetic and Metabolic Research Models

Investigation of Deuterium (B1214612) Isotope Effects on Metabolic Pathways

The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly influence the rate of metabolic reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate.

In metabolic research, the KIE is a powerful tool for elucidating drug biotransformation pathways. juniperpublishers.com By strategically placing deuterium atoms at sites on a drug molecule susceptible to metabolism, researchers can probe the mechanisms of metabolite formation. If deuteration at a specific position slows down the formation of a particular metabolite, it provides strong evidence that the cleavage of that C-H bond is a rate-determining step in the metabolic pathway. plos.org

This principle can lead to a phenomenon called "metabolic shunting." juniperpublishers.comosti.gov When a primary metabolic pathway is slowed by deuteration, the drug's metabolism may be redirected or "shunted" towards alternative, secondary pathways that were previously minor. osti.gov Observing these changes helps researchers map the multiple routes by which a drug can be broken down in the body. While specific studies detailing the KIE of Phenazepam-d4 are not extensively published, its use allows for the investigation of phenazepam's metabolism, which is known to be primarily mediated by the cytochrome P450 enzyme system. researchgate.netnih.gov Slowing metabolism at a deuterated site could reveal or emphasize alternative pathways, such as different hydroxylation positions or conjugation reactions.

In Vitro Metabolic Profiling Using Cellular Models

In vitro cellular models that replicate the function of the human liver are indispensable for preclinical drug metabolism studies. These models allow for the controlled investigation of how a compound is processed without the complexities of a full biological system.

Human hepatocellular carcinoma cell lines are widely used to simulate the metabolic activity of the liver. hud.ac.uk Among these, the HepaRG and C3A cell lines are prominent, though they possess different characteristics.

HepaRG Cells: This cell line is often considered a superior model because it is an organotypic co-culture of hepatocytes and cholangiocytes that, when differentiated, exhibits a phenotype and level of metabolic activity more closely resembling primary human hepatocytes. nih.govresearchgate.net HepaRG cells express a broad range of active Phase I and Phase II drug-metabolizing enzymes at levels comparable to human liver tissue, making them highly suitable for studying the biotransformation of compounds. nih.govresearchgate.net

C3A Cells: The C3A cell line, a derivative of the HepG2 line, is also used in metabolic studies. However, it generally shows lower and more variable expression of key metabolic enzymes, particularly cytochrome P450 enzymes, compared to HepaRG cells. nih.gov Studies comparing the two have demonstrated that HepaRG cells provide a more comprehensive and physiologically relevant metabolic profile. nih.govresearchgate.net

In a typical experiment, a compound like phenazepam is incubated with these cell cultures. Over time, samples are taken from the culture medium to identify and quantify the metabolites that have been produced by the cells.

| Cell Line | Type | Key Characteristics | Application in Metabolic Studies |

| HepaRG | Human hepatic progenitor cell line | Forms a co-culture of hepatocytes and biliary-like cells. Expresses a wide range of Phase I and II enzymes at high levels, similar to primary hepatocytes. nih.govresearchgate.net | Considered a "gold-standard" cell line for in vitro metabolism, induction, and toxicity studies due to its high metabolic competence. nih.gov |

| C3A | Human hepatocellular carcinoma cell line (HepG2 derivative) | More differentiated than the parent HepG2 line but has lower expression of key CYP450 enzymes compared to HepaRG cells. nih.gov | Used for general metabolic and toxicity screening, though may not capture all metabolic pathways of a highly metabolized drug. hud.ac.uknih.gov |

Drug metabolism is broadly categorized into two phases:

Phase I Biotransformation: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug, typically through oxidation, reduction, or hydrolysis. nih.gov The most important family of enzymes in Phase I is the cytochrome P450 (CYP) superfamily. nih.gov Research has identified CYP3A4 as the most probable and primary enzyme responsible for the metabolism of phenazepam. researchgate.netnih.gov Other CYP isoforms, such as CYP2C9, CYP2C19, and CYP2B6, are also involved in the metabolism of various benzodiazepines. researchgate.netscispace.com

Phase II Biotransformation: In this phase, the modified drug or its Phase I metabolite is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione. upol.cz This process, catalyzed by transferase enzymes like UDP-glucuronosyltransferases (UGTs), generally increases the water solubility of the compound, facilitating its excretion from the body. upol.cz The primary metabolite of phenazepam, 3-hydroxyphenazepam (B147079), is subject to such conjugation reactions. hud.ac.uk

Cellular models like HepaRG are effective for characterizing these processes because they express a functional complement of both Phase I and Phase II enzymes. nih.gov

| Metabolic Phase | Enzyme Family | Key Enzymes for Phenazepam/Benzodiazepines | Function |

| Phase I | Cytochrome P450 (CYP) | CYP3A4 (primary), CYP3A5, CYP2C19, CYP2C9 researchgate.netscispace.com | Oxidation, including hydroxylation, which is the main metabolic pathway for phenazepam. wikipedia.org |

| Phase II | Transferases | UDP-glucuronosyltransferases (UGTs) | Conjugation (e.g., glucuronidation) of metabolites like 3-hydroxyphenazepam to increase water solubility for excretion. upol.czhud.ac.uk |

The central role of this compound in metabolic research is as an internal standard (IS) in analytical assays, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comcaymanchem.comscientificlabs.co.uk The process ensures accurate quantification of phenazepam and its metabolites, such as 3-hydroxyphenazepam. researchgate.net

The methodology involves adding a precise, known quantity of this compound to each biological sample (e.g., urine, blood, or cell culture medium) before processing. uakron.edu During sample preparation (e.g., extraction) and analysis, any loss of analyte or fluctuation in the mass spectrometer's signal will affect both the target compound (phenazepam) and the deuterated internal standard in the same way. acanthusresearch.com The instrument detects both the analyte and the IS based on their distinct masses. By calculating the ratio of the analyte's signal to the IS's signal, an exact concentration of the analyte can be determined, correcting for experimental variability and matrix effects. clearsynth.com This technique is essential for generating the reliable, reproducible data needed for pharmacokinetic studies. acanthusresearch.com

Permeability Studies in In Vitro Models (e.g., Caco-2 Cell Line)

Before a drug taken orally can have a systemic effect, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell line, derived from a human colorectal carcinoma, is the most widely used in vitro model for predicting human intestinal absorption. evotec.comresearchgate.net

When cultured on semipermeable membranes, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the epithelial barrier of the small intestine. evotec.comnih.gov In a permeability assay, this cell monolayer is placed between two compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood. evotec.com

The test compound, such as phenazepam, is added to the apical side, and its appearance in the basolateral compartment is measured over time. This flux is used to calculate an apparent permeability coefficient (Papp), which shows a strong correlation with in vivo oral absorption in humans. researchgate.net Furthermore, by performing the assay in both directions (AP-to-BL and BL-to-AP), researchers can calculate an efflux ratio. An efflux ratio greater than two suggests that the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp), which would limit its net absorption. evotec.com In these studies, this compound would be used as an internal standard to ensure the accurate quantification of phenazepam in the samples from both compartments. uakron.edu

Influence of Deuteration on Membrane Permeation Dynamics

The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. portico.org This can affect the conformational flexibility of the molecule and its interactions with the membrane lipids and transport proteins. For a molecule like phenazepam, which must cross the blood-brain barrier to exert its effects on the central nervous system, even minor changes in membrane permeability could theoretically impact the rate and extent of its brain uptake. However, it is important to note that the effects of deuteration on membrane permeability are not always predictable and can be highly dependent on the specific location of the deuterium atoms within the molecule. google.com

Pharmacokinetic Investigations in Preclinical Animal Models

While this compound is predominantly used as an analytical tool, the theoretical impact of its deuteration on pharmacokinetic parameters is of significant interest in drug development. Preclinical animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. Although direct comparative pharmacokinetic studies between phenazepam and this compound are lacking in published literature, we can infer potential differences based on the known pharmacokinetics of phenazepam and the general effects of deuteration observed with other drugs.

Analysis of Absorption, Distribution, and Excretion (ADME) Properties

Deuteration can influence these ADME properties. The kinetic isotope effect, where the C-D bond is broken more slowly than the C-H bond, can significantly slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. portico.org In the case of this compound, where the deuterium atoms are located on the 2-chlorophenyl ring, this could potentially reduce the rate of aromatic oxidation. caymanchem.com A slower metabolism would likely lead to a decreased clearance of the drug from the body and a prolonged presence in the systemic circulation. The distribution of a deuterated compound could also be altered if its binding to plasma proteins or tissues is affected by the isotopic substitution.

| ADME Property | Known for Phenazepam | Potential Influence of Deuteration (in this compound) |

|---|---|---|

| Absorption | Readily absorbed after oral administration. wikipedia.orgusdoj.gov | Likely similar, but could be subtly altered by changes in physicochemical properties. |

| Distribution | Distributed to various tissues, including the central nervous system. usdoj.gov | May be altered if plasma protein binding or tissue partitioning is affected. |

| Metabolism | Hepatic, primarily via aromatic oxidation and C3-hydroxylation. wikipedia.org | Potentially slower due to the kinetic isotope effect on aromatic oxidation. |

| Excretion | Renal excretion of metabolites. wikipedia.org | Slower metabolism would lead to a reduced rate of excretion of metabolites. |

Determination of Half-Life and Clearance Rates

The elimination half-life (t½) and clearance rate are critical pharmacokinetic parameters that dictate the duration of a drug's action. For the non-deuterated phenazepam, the elimination half-life in humans is reported to be long, around 60 hours, though it can be shorter in some animal models. usdoj.govrelease.org.uk

Deuteration often leads to an increase in the half-life and a decrease in the clearance of a drug. nih.govnih.gov This is a direct consequence of the slower metabolism. If the metabolism of this compound is indeed slower than that of phenazepam, one would expect it to have a longer half-life and a lower clearance rate. This has been observed with other deuterated drugs, where the increased metabolic stability leads to prolonged exposure and a potential for less frequent dosing. nih.gov However, without direct experimental data for this compound, these remain theoretical considerations.

| Pharmacokinetic Parameter | Reported Value for Phenazepam (in humans) | Predicted Change for this compound |

|---|---|---|

| Elimination Half-Life (t½) | Approximately 60 hours. usdoj.govrelease.org.uk | Expected to be longer. |

| Clearance | Relatively slow. | Expected to be lower. |

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Phenazepam

A direct comparative pharmacokinetic study in an animal model would be the definitive way to elucidate the effects of deuteration on phenazepam's profile. Such a study would involve administering equivalent doses of both phenazepam and this compound to different groups of animals and then measuring the plasma concentrations of each compound over time.

The resulting data would allow for the calculation and comparison of key pharmacokinetic parameters, as illustrated in the hypothetical data table below.

| Pharmacokinetic Parameter | Hypothetical Value (Phenazepam) | Hypothetical Value (this compound) | Expected % Change with Deuteration |

|---|---|---|---|

| Cmax (ng/mL) | 100 | 120 | +20% |

| Tmax (h) | 2 | 2 | 0% |

| AUC (ng·h/mL) | 1500 | 2100 | +40% |

| t½ (h) | 10 | 15 | +50% |

| Clearance (L/h/kg) | 0.5 | 0.35 | -30% |

This table is for illustrative purposes only and is based on general principles of deuteration effects, not on actual experimental data for this compound.

Role of Phenazepam D4 in Forensic and Toxicological Research

Methodological Advancements in Forensic Detection and Quantification of Novel Psychoactive Substances (NPS)

The emergence of novel psychoactive substances, including a wide array of designer benzodiazepines, presents a continuous challenge for forensic laboratories. The development of robust and comprehensive analytical methods is paramount for the accurate identification and quantification of these compounds in biological samples.

Development of Comprehensive Analytical Panels for Benzodiazepine (B76468) Analogs

Phenazepam-d4 is instrumental in the development of multi-analyte panels for the detection of benzodiazepine analogs. uakron.edu These panels often utilize techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to simultaneously screen for and quantify a range of benzodiazepines and their metabolites. cuny.edunih.gov For instance, a method developed for the analysis of 13 designer benzodiazepines in blood, including phenazepam, utilized deuterated internal standards to ensure accuracy. cuny.edu Another comprehensive method for the detection of 40 benzodiazepines and z-drugs in blood and urine also incorporated this compound as an internal standard. uakron.edu The use of deuterated standards like this compound is crucial for compensating for variations in sample preparation and instrument response, thereby ensuring the reliability of the results. annexpublishers.com

A study focused on developing a method for analyzing phenazepam, etizolam, and their metabolites in blood and urine for forensic cases in Taiwan also highlighted the use of deuterated analogs as internal standards for quantification. researchgate.net These comprehensive panels are vital for keeping pace with the ever-evolving landscape of NPS.

Specificity and Sensitivity Enhancements in Detection Protocols

The use of this compound significantly enhances the specificity and sensitivity of detection protocols for phenazepam and other benzodiazepine analogs. In mass spectrometry-based methods, the distinct mass-to-charge ratio of the deuterated standard allows for its clear differentiation from the non-labeled analyte, even in complex biological matrices. caymanchem.comcaymanchem.com This is particularly important for minimizing matrix effects, which can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net

Research has demonstrated the effectiveness of LC-MS/MS methods, which often employ deuterated internal standards, in achieving low limits of detection (LOD) and quantification (LOQ) for benzodiazepines. For example, a validated method for designer benzodiazepines in blood achieved an LOD of 0.5 ng/mL and an LOQ of 1 ng/mL. cuny.edu Another study reported LODs for various benzodiazepines ranging from 0.005 to 3.0 nM. researchgate.netnih.gov These sensitive methods are essential for detecting low concentrations of drugs that may still be relevant in forensic investigations.

Below is a table summarizing the limits of detection and quantification for phenazepam and related compounds from various studies.

| Compound | Matrix | Method | LOD | LOQ | Reference |

| Phenazepam | Urine | DLLME-GC-QQQ-MS | 1-3 ng/mL | - | mdpi.com |

| Phenazepam | Whole Blood | UPLC-MS/MS | 0.005 - 3.0 nM | 0.0006 - 0.075 µM | researchgate.netnih.gov |

| Designer Benzodiazepines | Blood | LC-MS/MS | 0.5 ng/mL | 1 ng/mL | cuny.edu |

| Phenazepam | Biological Samples | LC-MS/MS | 0.67 ng/mL | 2.22 ng/mL | annexpublishers.com |

Post-Mortem Toxicological Analysis Methodologies

In post-mortem toxicology, the accurate quantification of drugs in various biological specimens is crucial for determining the cause and manner of death. This compound plays a vital role in the methodologies used for these analyses.

Quantification of Phenazepam in Various Post-Mortem Biological Samples

This compound is used as an internal standard for the quantification of phenazepam in a wide range of post-mortem biological samples, including blood (femoral, cardiac, subclavian), urine, vitreous humor, and tissues such as the liver and brain. hud.ac.ukresearchgate.nethud.ac.uk The analysis of multiple sample types can provide a more comprehensive picture of drug distribution and potential post-mortem redistribution. hud.ac.uk

A study of 29 post-mortem cases where phenazepam was detected utilized LC-MS/MS with a deuterated internal standard to quantify the drug in various fluids and tissues. hud.ac.uk The findings from such studies help forensic toxicologists interpret the significance of drug concentrations found in different specimens. Research has also investigated the stability of phenazepam in various matrices, noting it to be one of the less stable benzodiazepines, which is a critical consideration in post-mortem analysis. oup.com

The following table presents phenazepam concentrations found in various post-mortem samples from a published study.

| Case Type | Number of Cases | Matrix | Median Concentration (mg/L) | Concentration Range (mg/L) | Reference |

| Post-mortem | 17 | Blood | 0.048 | 0.007 - 1.600 | nih.gov |

| Post-mortem | 29 | Femoral Blood | - | 0.009 - 0.370 | hud.ac.uk |

| Post-mortem (Phenazepam implicated in death) | 2 | Femoral Blood | - | 0.97 and 1.64 | hud.ac.uk |

| Autopsy Cases | - | Blood | - | 0.22 - 2.52 | researchgate.net |

Method Validation for Robustness and Reliability in Forensic Casework Research

The validation of analytical methods is a cornerstone of forensic toxicology, ensuring that results are accurate, reliable, and legally defensible. researchgate.net The use of internal standards like this compound is an integral part of this validation process. Validation parameters typically include assessing the method's linearity, accuracy, precision, selectivity, and stability. researchgate.netresearchgate.net

A study describing a UPLC-MS/MS method for benzodiazepines in whole blood reported on its validation, noting that the method had been used routinely for several years and demonstrated robustness and reliability with good results for external quality control samples. researchgate.netnih.gov The validation of a method for designer benzodiazepines also yielded acceptable results for parameters such as bias, precision, matrix effect, and recovery. cuny.edu These validated methods, which rely on the use of appropriate internal standards, are essential for the integrity of forensic casework.

Research on Impaired Performance and Driving Under the Influence (DUID) Testing Methods

The presence of benzodiazepines can significantly impair cognitive and psychomotor functions, posing a risk in driving and other safety-sensitive tasks. Research in this area often involves the analysis of biological samples from individuals suspected of DUID.

This compound is utilized in the analytical methods that support research on impaired performance and DUID. nih.govnih.gov These methods, typically LC-MS/MS, allow for the accurate quantification of phenazepam in blood samples from apprehended drivers. nih.govnih.gov

A study in Finland assessed the prevalence of phenazepam in DUID cases and reported a median blood concentration of 0.061 mg/L in 141 positive cases. nih.gov Another study reporting on blood concentrations of designer benzodiazepines in forensic cases found phenazepam in 138 cases with a median concentration of 0.022 mg/L. nih.gov While the presence of phenazepam is often associated with other psychoactive substances, these findings are crucial for understanding the extent of its use and its potential contribution to driving impairment. nih.govnih.gov Further research is needed to definitively establish the concentrations of phenazepam that cause impairment. nih.gov

The table below shows phenazepam concentrations detected in DUID cases from different studies.

| Study Location/Type | Number of Cases | Median Blood Concentration (mg/L) | Concentration Range (mg/L) | Reference |

| Finland DUID Cases | 141 | 0.061 | 0.004 - 3.600 | nih.gov |

| Forensic Cases (Living) | 138 | 0.022 | 0.0018 - 0.85 | nih.gov |

Analytical Approaches for Quantifying Phenazepam in Driving Samples

The accurate quantification of phenazepam in biological samples, such as blood collected from individuals suspected of driving under the influence (DUI), is a critical task in forensic toxicology. The analytical methods employed must be sensitive, specific, and reproducible. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving high-quality quantitative results. forensicresources.orgnih.gov

The principle of isotope-dilution mass spectrometry involves adding a known quantity of the isotopically labeled standard (this compound) to the unknown sample at the beginning of the analytical process. musechem.com Because this compound is chemically identical to phenazepam, it experiences the same effects during sample preparation, extraction, and chromatographic separation. Any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard. By comparing the signal response of the analyte (phenazepam) to the signal response of the internal standard (this compound) in the mass spectrometer, analysts can calculate the original concentration of phenazepam with a high degree of accuracy and precision, effectively correcting for matrix effects and procedural inconsistencies. forensicresources.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for this purpose. the-ltg.orgnih.gov The process typically involves extracting phenazepam and the internal standard from a buffered whole blood sample using solid-phase extraction (SPE) or liquid-liquid extraction. the-ltg.orgnih.govresearchgate.net The extract is then injected into the LC-MS/MS system. The instrument separates the compounds chromatographically before detecting and quantifying them based on their specific mass-to-charge (m/z) transitions.

Research has detailed validated methods for this analysis. For instance, one LC-MS/MS method demonstrated linearity for phenazepam quantification in blood over a range of 0.5 to 100 µg/L, achieving a limit of detection of 0.5 µg/L and a limit of quantification of 1.0 µg/L. the-ltg.org The use of a deuterated internal standard is crucial for the reliability of such methods. researchgate.netresearchgate.net While some earlier studies used other benzodiazepine analogs like Diazepam-d5 as an internal standard when this compound was not available, the use of the specific deuterated analog of the target compound is the preferred practice for ensuring the most accurate results. the-ltg.orgnih.gov

Table 1: Example of Analytical Parameters for Phenazepam Quantification This table presents data synthesized from a research context describing a validated method for phenazepam analysis.

| Parameter | Value | Reference |

|---|---|---|

| Analytical Method | LC-MS/MS | the-ltg.org |

| Internal Standard | Diazepam-d5 (Note: this compound is the ideal standard) | the-ltg.org |

| Linearity Range | 0.5 - 100 µg/L | the-ltg.org |

| Limit of Detection (LOD) | 0.5 µg/L | the-ltg.org |

| Limit of Quantification (LOQ) | 1.0 µg/L | the-ltg.org |

| Recovery | > 90% | the-ltg.org |

| Inter-day Precision | < 8% | the-ltg.org |

Development of Reference Ranges for Research Contexts

The establishment of reference ranges for phenazepam in different toxicological contexts, including DUI cases and post-mortem investigations, is essential for interpreting analytical results. The accurate data generated using methods reliant on this compound as an internal standard are foundational to building these interpretative frameworks. By compiling and analyzing concentration data from numerous forensic cases, researchers can establish concentration ranges associated with therapeutic use, impairment, and toxicity.

Several studies have reported phenazepam concentrations in blood samples from forensic cases. These findings, made possible by robust quantitative methods, help toxicologists assess the potential for impairment.

A study reviewing 11 impaired driving cases in Georgia (USA) found phenazepam concentrations ranging from 0.04 to 3.2 mg/L (40 to 3200 µg/L). researchgate.net

A comprehensive Norwegian study of forensic cases reported on 138 cases positive for phenazepam, finding a median blood concentration of 0.022 mg/L (22 µg/L), with a full range of 0.0018 to 0.85 mg/L. oup.com

In a post-mortem study, phenazepam concentrations in femoral blood ranged from 0.007 mg/L to 0.360 mg/L in cases where the drug was not the primary cause of death. hud.ac.uk In two cases where phenazepam was a contributing factor or the certified cause of death, the femoral blood concentrations were significantly higher at 0.97 mg/L and 1.64 mg/L. hud.ac.uk

These data, summarized in the table below, provide crucial reference points for the forensic community. The ability to reliably measure phenazepam concentrations, underpinned by the use of internal standards like this compound, is indispensable for the continued development and refinement of these toxicological reference ranges.

Table 2: Reported Phenazepam Concentrations in Blood from Forensic Research Studies This table compiles findings from various forensic toxicology studies. Concentrations are presented as mg/L.

| Study Context | Number of Cases | Median Concentration (mg/L) | Concentration Range (mg/L) | Reference |

|---|---|---|---|---|

| Impaired Driving (Georgia, USA) | 11 | 0.17 | 0.04 - 3.2 | researchgate.net |

| Forensic Cases (Norway) | 138 | 0.022 | 0.0018 - 0.85 | oup.com |

| Post-Mortem (Non-fatal levels) | 27 | 0.097 | 0.007 - 0.360 | hud.ac.uk |

| Post-Mortem (Fatal/Contributing) | 2 | N/A | 0.97 - 1.64 | hud.ac.uk |

Phenazepam D4 As a Certified Reference Material Crm

Adherence to International Standards for Reference Materials (ISO/IEC 17025, ISO 17034)

The qualification of Phenazepam-d4 as a CRM necessitates strict adherence to internationally recognized standards to ensure its quality, reliability, and the competence of the producing body. The primary standards governing the production and certification of reference materials are ISO 17034 and ISO/IEC 17025. caymanchem.comcaymanchem.com

ISO 17034: General requirements for the competence of reference material producers outlines the specific requirements for the competent and consistent production of reference materials. edaegypt.gov.eg This standard ensures that the entire process, from material selection and characterization to assignment of property values and stability assessment, is conducted under a robust quality management system. Manufacturers of this compound CRMs must demonstrate competence in all aspects of production to achieve accreditation under this standard. caymanchem.comlgcstandards.com

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories specifies the general requirements for laboratories to carry out tests and/or calibrations, including sampling. enfsi.eu The characterization and certification of this compound are performed by laboratories that must meet these standards, ensuring that the analytical data underpinning the certified value is accurate and reliable. caymanchem.comjctlm.org Adherence to ISO/IEC 17025 guarantees that the methods used for value assignment are validated and that the laboratory has demonstrated the necessary technical competence. caymanchem.com

By manufacturing and testing this compound CRMs to meet these international standards, producers provide end-users with a high-quality reference material suitable for its intended use in quantitative analysis. caymanchem.comcaymanchem.com

Metrological Traceability and Uncertainty Assessment in Certification

Two fundamental concepts in the certification of CRMs like this compound are metrological traceability and measurement uncertainty. jctlm.orgnih.gov

Metrological Traceability is the property of a measurement result that allows it to be related to a stated reference, typically a national or international standard, through an unbroken and documented chain of calibrations. cpsbc.caweqas.com For this compound CRMs, this means the certified concentration or purity is linked to the International System of Units (SI), often the kilogram. researchgate.neteurachem.org This traceability is established using metrologically valid procedures, and a statement of metrological traceability is a key component of the CRM's certificate of analysis. caymanchem.comcpsbc.ca This ensures that measurements made using the CRM are comparable across different laboratories and over time. jctlm.org

| Parameter | Description | Significance |

|---|---|---|

| Certified Property Value | The officially assigned value of a specific property, such as concentration or purity. For example, 100 µg/mL in acetonitrile (B52724). sigmaaldrich.comsigmaaldrich.com | Provides the reference point for calibration and quantification in analytical methods. |

| Measurement Uncertainty | A parameter associated with the certified value that characterizes the dispersion of the values that could reasonably be attributed to the measurand. nih.govcpsbc.ca | Indicates the quality and reliability of the certified value; essential for evaluating the uncertainty of a laboratory's own measurement results. |

| Metrological Traceability | An unbroken chain of comparisons to a stated reference (e.g., SI units), with each step having a stated uncertainty. caymanchem.comjctlm.org | Ensures the comparability and consistency of measurement results between different laboratories and analytical systems. |

Importance of CRMs in Ensuring Analytical Comparability and Quality Control in Research Laboratories

The use of CRMs like this compound is fundamental to achieving reliable and comparable results in analytical testing, particularly in regulated fields such as forensic toxicology. lgcstandards.comiaea.orgnih.gov Isotopically labeled internal standards are considered essential for correcting variations in sample preparation and analytical response. nih.govnih.gov

Ensuring Analytical Comparability: When different laboratories analyze samples for the presence of phenazepam, the use of a common, well-characterized CRM like this compound as an internal standard helps to harmonize the results. jctlm.orgnih.gov By calibrating their instruments and methods against a traceable standard, laboratories can produce results that are equivalent and comparable, regardless of the specific instrumentation or protocol used. jctlm.org This is critical for legal and clinical contexts where decisions rely on accurate quantitative data.

Quality Control in Research Laboratories: CRMs are integral to a laboratory's quality assurance and quality control (QA/QC) system. iaea.orgnih.gov this compound is used to:

Validate analytical methods: It helps in assessing key method performance parameters such as accuracy, precision, and linearity. nih.gov

Calibrate instruments: It provides a reliable standard for creating calibration curves in quantitative assays. iaea.org

Monitor method performance: Regular analysis of quality control samples prepared with the CRM can detect shifts or drifts in the analytical system over time. enfsi.eu

Emerging Research Directions and Future Perspectives

Exploration of Phenazepam-d4 in Mechanistic Biochemical Studies

The introduction of deuterium (B1214612) atoms into the phenazepam structure provides a powerful tool for investigating intricate biochemical processes at a molecular level.

Potential Role in Apoptosis and Kinase Research

Some research indicates that this compound may be utilized in studies related to apoptosis and kinases. biosynth.com The altered metabolic stability of deuterated compounds can influence their pharmacokinetic profiles, potentially leading to prolonged or altered interactions with biological targets like kinases, which are crucial regulators of cellular processes, including apoptosis (programmed cell death). biosynth.cominformaticsjournals.co.in Investigating these interactions could provide deeper insights into the mechanisms of action of benzodiazepines and their metabolites. europa.eu

Investigating Molecular Interactions and Binding Dynamics

The use of deuterated compounds like this compound is invaluable for studying molecular interactions. deuteration.org Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal changes in protein conformation and dynamics upon ligand binding. acs.org By comparing the deuterium exchange patterns of a target protein in the presence and absence of this compound, researchers can map the binding site and understand the allosteric effects of the compound. acs.orgnih.gov This information is critical for understanding how benzodiazepines interact with their receptors, such as the GABA-A receptor. researchgate.net

Integration of this compound in High-Throughput Screening Methodologies

The reliability and precision offered by deuterated internal standards make this compound an ideal candidate for integration into high-throughput screening (HTS) methodologies. clearsynth.comnih.gov In drug discovery and toxicology, HTS allows for the rapid testing of large numbers of compounds. nih.gov By including this compound as an internal standard, researchers can achieve more accurate and reproducible quantification of phenazepam and its metabolites in numerous samples simultaneously, improving the efficiency and reliability of the screening process. clearsynth.comnih.gov

Advancements in Micro-Sampling and Miniaturized Analytical Techniques